Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is a chemical compound derived from adamantane, a polycyclic hydrocarbon characterized by its diamond-like structure. This compound is classified as a piperidine derivative and is often utilized in medicinal chemistry due to its potential therapeutic applications.
The compound is synthesized from adamantane, which is a well-known organic compound with the formula . Adamantane itself is recognized for its stability and unique three-dimensional structure resembling diamond, contributing to its utility in various chemical applications . The hydrochloride form indicates that the compound has been reacted with hydrochloric acid to form a salt, which can enhance its solubility and stability in biological systems .
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride falls under the category of organic compounds and specifically belongs to the class of alkaloids due to the presence of the piperidine ring. It is also classified as an amine and a tertiary amine due to the nitrogen atom in the piperidine structure .
The synthesis of adamantane, 1-(2-piperidinoethyl)-, hydrochloride can be achieved through several methods. A common approach involves the reaction of adamantane derivatives with piperidine or piperazine derivatives.
A notable synthesis route involves:
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride features a complex molecular structure that includes:
The molecular formula for this compound is , indicating it contains 17 carbon atoms, 30 hydrogen atoms, one chlorine atom, and one nitrogen atom .
The molecular weight of adamantane, 1-(2-piperidinoethyl)-, hydrochloride is approximately 283.88 g/mol. Its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which reveal distinct peaks corresponding to different functional groups within the molecule .
The reactivity of adamantane derivatives often involves:
For instance, when treated with concentrated sulfuric acid, adamantane can be converted into adamantanone through oxidation processes .
The reactions typically proceed via mechanisms such as:
The mechanism of action for adamantane derivatives like 1-(2-piperidinoethyl)-hydrochloride often relates to their interaction with biological targets such as receptors or enzymes. For example:
Research indicates that these compounds may function through competitive inhibition at receptor sites or by altering neurotransmitter release dynamics.
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride typically appears as a white crystalline solid. Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these compounds maintain structural integrity under various reaction conditions but may exhibit different reactivities based on substituents on the piperidine ring .
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride has several notable applications:
The medicinal chemistry of adamantane began with the discovery of amantadine (1-aminoadamantane) in 1964 as an anti-influenza A agent. Its symmetrical C10H15 alkylamine structure disrupted viral uncoating via the M2 ion channel, becoming the first FDA-approved adamantane antiviral [1]. Rimantadine (α-methyl adamantanemethylamine) followed, exhibiting enhanced lipophilicity and reduced renal clearance due to its methyl substitution. Despite clinical utility, both faced limitations: narrow spectrum (Influenza A only) and rapid emergence of resistant strains (e.g., S31N M2 mutants) [1] [2].
The 2000s saw strategic integration of piperidine heterocycles to overcome these limitations. Unlike rigid primary amines, piperidine’s nitrogen offered:
Key milestones include 1,2-annulated adamantane piperidines (e.g., compound 4 in [2]), which exhibited 20-fold higher potency (EC50 = 0.08 μM) against H3N2 influenza than rimantadine. This was attributed to the piperidine’s rigid carbon framework fitting precisely into the M2 protein’s hydrophobic pocket [2].
Table 1: Evolution of Adamantane Antivirals
Generation | Prototype Compound | Key Structural Feature | Target | Limitations |
---|---|---|---|---|
1st | Amantadine | Primary amine | M2 ion channel | Low bioavailability, renal toxicity |
2nd | Rimantadine | α-Methyl primary amine | M2 ion channel | Emergence of S31N mutants |
3rd | 1-(2-Piperidinoethyl)adamantane | Piperidine-ethyl spacer | M2 mutants, SPHK1 | Requires hydrochloride salt for solubility |
4th | 4-Nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Piperidine-thioimidate | Broad-spectrum (viral, cancer) | Synthetic complexity |
Piperidine’s bioenhancement stems from three synergistic properties: conformational rigidity, basic nitrogen, and steric bulk. Early SAR studies revealed:
Critical modifications optimizing efficacy include:
Table 2: Structure-Activity Relationships of Piperidine Modifications
Structural Element | Bioactivity Impact | Mechanistic Insight | Exemplar Compound |
---|---|---|---|
Piperidine nitrogen | ↑ Solubility (as HCl salt), ↑ target binding | Ionic interactions with Asp44 in M2 channel | 1-(2-Piperidinoethyl)adamantane HCl |
Ethyl spacer | Optimal distance (6.2 Å) for pocket depth | Connects adamantane cage to piperidine’s N | 1-Alkyl-2-piperidinoethyladamantanes |
N-Acylation | Dual-target inhibition (e.g., SPHK1 + CA IX) | Carbonyl H-bond with catalytic residues | 1-Adamantane-1-carbonylpiperidine |
Heterocyclic fusion | Enhanced rigidity for lipophilic pockets | Preorganizes conformation for M2 binding | 1,2-Annulated adamantane piperidines |
Figure 1: Molecular modeling of 1-(2-piperidinoethyl)adamantane hydrochloride bound to SPHK1 (PDB: 3VZB). Piperidine nitrogen forms salt bridge with Asp178; adamantane engages in hydrophobic interactions with Ile281 and Val293.
Intellectual property (IP) strategies for adamantane-piperidine hybrids prioritize three domains: prodrug formulations, synthetic methodologies, and target expansion. Key trends include:
Table 3: Patent Analysis of Adamantane-Piperidine Hybrids
Patent/Application | Priority Year | Key Claim | Therapeutic Area | Chemical Innovation |
---|---|---|---|---|
US7745625B2 | 2007 | Piperazine/piperidine prodrugs with 2-trimethylsilylethoxy masking | HIV | Enhanced metabolic stability |
EP3564240B1 | 2019 | Chiral synthesis via Sonogashira coupling | Oncology | 98% enantiomeric purity |
WO2021156932A1 | 2021 | Benzonitrile-piperidine-adamantane ethers | Cancer, inflammation | SPHK1 inhibition (IC50 < 100 nM) |
JP2020508438A | 2018 | N-Acylpiperidine-adamantane carboxamides | Neurodegenerative diseases | Dual NMDA antagonism/AChE inhibition |
Synthetic efficiency drives IP competitiveness. Modern routes employ:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7